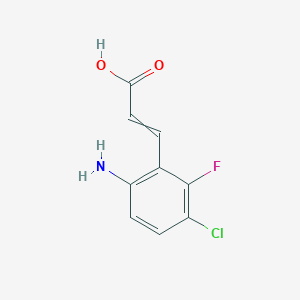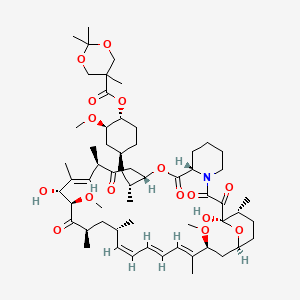
Temsirolimus Acetonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Temsirolimus Acetonide, sold under the brand name Torisel, is an intravenous drug primarily used for the treatment of renal cell carcinoma. It is a derivative and prodrug of sirolimus, and it functions as a specific inhibitor of the mammalian target of rapamycin (mTOR), a kinase enzyme that regulates cell growth, proliferation, and survival .
准备方法
Synthetic Routes and Reaction Conditions
Temsirolimus Acetonide can be synthesized through various chemical and enzymatic methods. One notable method involves the regioselective acylation of rapamycin at the C42 hydroxyl group using 3-hydroxy-2-(hydroxymethyl)-2-methyl propanoate. This process can be catalyzed by 4-(dimethylamino)-pyridine (DMAP), although it often results in poor regioselectivity and byproducts . An improved method employs lipase-catalyzed regioselective acylation using nitrophenyl esters as acyl donors, which enhances reactivity and yields .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions such as temperature, solvents, and additives to achieve high conversion rates and purity. For instance, using immobilized Thermomyces lanuginose lipase in methyl tert-butyl ether at 50°C for 48 hours can result in a reaction conversion of 95.4% .
化学反应分析
Types of Reactions
Temsirolimus Acetonide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
科学研究应用
Temsirolimus Acetonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying regioselective acylation and other synthetic transformations.
Biology: Investigated for its effects on cell growth, proliferation, and survival, particularly in cancer cells.
Industry: Employed in the development of new drug formulations and delivery systems.
作用机制
Temsirolimus Acetonide exerts its effects by inhibiting the activity of mTOR, a kinase enzyme involved in cell growth and proliferation. It binds to an intracellular protein called FKBP-12, forming a protein-drug complex that inhibits mTOR activity. This inhibition results in cell cycle arrest in the G1 phase and reduces the synthesis of hypoxia-inducible factors and vascular endothelial growth factor, thereby inhibiting tumor angiogenesis .
相似化合物的比较
Similar Compounds
Sirolimus (Rapamycin): The parent compound from which Temsirolimus Acetonide is derived. It also inhibits mTOR but has different pharmacokinetic properties.
Everolimus: Another mTOR inhibitor used for similar indications but with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness
This compound is unique in its ability to be converted to sirolimus in vivo, which may contribute to its therapeutic effects. Its specific inhibition of mTOR and the resulting impact on cell cycle regulation and angiogenesis make it a valuable compound in cancer therapy .
属性
分子式 |
C59H91NO16 |
|---|---|
分子量 |
1070.3 g/mol |
IUPAC 名称 |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate |
InChI |
InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/b16-14+,19-15+,36-20+,40-28+/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1 |
InChI 键 |
YGGRYGCDSJUKRW-HNXTYUFFSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)/C)O)OC)C)C)/C)OC |
规范 SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
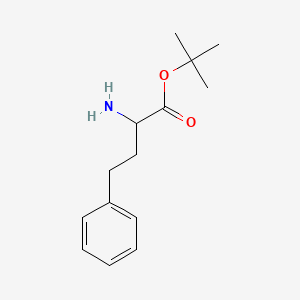
![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)
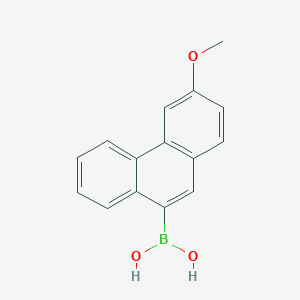
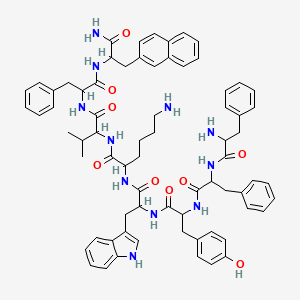
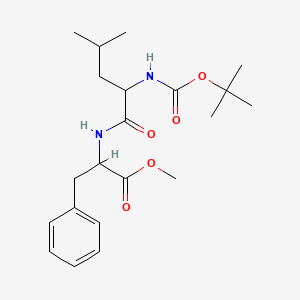

![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)
![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)
![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
